1,3-dihydroxy-9H-xanthen-9-one
Overview
Description
1,3-Dihydroxy-9H-xanthen-9-one is a chemical compound with the molecular formula C13H8O4 .
Synthesis Analysis
A series of new xanthone derivatives was synthesized by the condensation of 1-hydroxy-9H-xanthen-9-one with an appropriate chlorocompound using a simple, efficient, and generally applicable method .Molecular Structure Analysis
The molecular structure of 1,3-dihydroxy-9H-xanthen-9-one consists of a unique 9H-xanthen-9-one scaffold . This structure accommodates a vast variety of substituents at different positions .Chemical Reactions Analysis
Xanthones, including 1,3-dihydroxy-9H-xanthen-9-one, have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This suggests that they may play a role in anti-inflammatory responses.Physical And Chemical Properties Analysis
1,3-Dihydroxy-9H-xanthen-9-one is a solid at 20°C . It has a molecular weight of 228.20 .Scientific Research Applications
Application in Organic Chemistry
1,3-dihydroxy-9H-xanthen-9-one has been used in the field of organic chemistry for cross-dehydrogenative coupling with 1,2,4-triazines and quinazoline .
Method of Application
The method involves the addition of a nucleophile to an electrophile to form σH-adducts, which can subsequently be oxidized to a product with a completely aromatic structure .
Results
The results showed that this methodology makes it possible to obtain new organic materials based on xanthones, which have a wide spectrum of biological activity .
Application in Biochemistry
Xanthones, including 1,3-dihydroxy-9H-xanthen-9-one, have been found to have a variety of pharmacological activities .
Method of Application
The method of application in this case would be through the ingestion or application of the compound, depending on the specific use case .
Results
The results have shown that xanthones have anti-microbial, antioxidant, anti-inflammatory, antitumor, antidiabetic, anti-arthritis properties, as well as gastro-, liver- and cardio-protectant properties .
Application in Material Science
1,3-dihydroxy-9H-xanthen-9-one has been used in the synthesis of sulfonate ester-substituted compounds .
Method of Application
The synthesis started with a cyclization of the compound, followed by a characterization using IR and 1H-NMR .
Results
The yields of the synthesis of sulfonate ester compounds for 1,3-dihydroxy-9H-xanthen-9-one were 33% .
Application in Anti-Cancer Research
1,3-dihydroxy-9H-xanthen-9-one has shown promising results in anti-cancer research .
Method of Application
The method of application involves the use of the compound in cancer cell lines to observe its effects .
Results
In particular, 7-bromo-1,3-dihydroxy-9H-xanthen-9-one was the most potent, with an IC 50 value of 0.46 ± 0.03 μM against the MDA-MB-231 cell line . The presence of 1,3-dihydroxyl groups with electron-withdrawing groups in the opposite ring gave better inhibitory activities .
Application in Oxidative Stress Research
Natural and synthetic xanthone derivatives, including 1,3-dihydroxy-9H-xanthen-9-one, have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages .
Method of Application
The method of application involves the use of the compound in human macrophages under pro-inflammatory conditions .
Results
The data obtained revealed that the most promising compounds in terms of biocompatibility and counteraction of cytotoxicity are the ones that enhance the Nrf2 translocation, confirming a tight relationship between the xanthone scaffold and the Nrf2 activation as a sign of intracellular cell response towards oxidative stress and inflammation .
Application in Anti-Microbial Research
Xanthones, including 1,3-dihydroxy-9H-xanthen-9-one, have been found to have anti-microbial properties .
Method of Application
The method of application involves the use of the compound in microbial cell lines to observe its effects .
Results
The results have shown that xanthones have anti-microbial properties, making them potential candidates for the development of new anti-microbial drugs .
Application in Anti-Inflammatory Research
1,3-dihydroxy-9H-xanthen-9-one has shown promising results in anti-inflammatory research .
Results
Application in Anti-Diabetic Research
Xanthones, including 1,3-dihydroxy-9H-xanthen-9-one, have been found to have anti-diabetic properties .
Results
The results have shown that xanthones have anti-diabetic properties, making them potential candidates for the development of new anti-diabetic drugs .
Future Directions
properties
IUPAC Name |
1,3-dihydroxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-5-9(15)12-11(6-7)17-10-4-2-1-3-8(10)13(12)16/h1-6,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHOERCJZSJGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192030 | |
Record name | 1,3-Dihydroxy-xanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dihydroxy-9H-xanthen-9-one | |
CAS RN |
3875-68-1 | |
Record name | 1,3-Dihydroxy-xanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dihydroxy-xanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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